molecular formula C17H16ClN3O4S B13204293 Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate

Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate

Cat. No.: B13204293
M. Wt: 393.8 g/mol
InChI Key: DVHCZEDPUHPHGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate typically involves the reaction of 7-(chlorosulfonyl)-1,5-dimethyl-1H-indazole with benzyl carbamate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate is unique due to the presence of the indazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C17H16ClN3O4S

Molecular Weight

393.8 g/mol

IUPAC Name

benzyl N-(7-chlorosulfonyl-1,5-dimethylindazol-3-yl)carbamate

InChI

InChI=1S/C17H16ClN3O4S/c1-11-8-13-15(14(9-11)26(18,23)24)21(2)20-16(13)19-17(22)25-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,19,20,22)

InChI Key

DVHCZEDPUHPHGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N(N=C2NC(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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